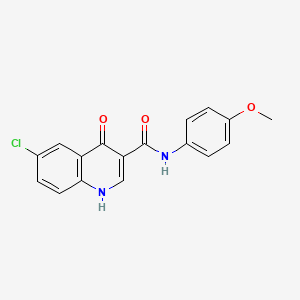
2-Methoxy-5-(pyridin-4-yl)benzaldehyde
概要
説明
2-Methoxy-5-(pyridin-4-yl)benzaldehyde is a chemical compound with the molecular formula C13H11NO2 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of 2-Methoxy-5-(pyridin-4-yl)benzaldehyde can be represented by the InChI code: 1S/C13H11NO2/c1-16-13-3-2-11(8-12(13)9-15)10-4-6-14-7-5-10/h2-9H,1H3 . This indicates that the molecule consists of a benzaldehyde group substituted with a methoxy group at the 2nd position and a pyridinyl group at the 5th position.Physical And Chemical Properties Analysis
2-Methoxy-5-(pyridin-4-yl)benzaldehyde has a molecular weight of 213.24 . It is a solid substance at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .科学的研究の応用
1. Catalytic Activity in Chemical Reactions
The application of 2-Methoxy-5-(pyridin-4-yl)benzaldehyde in catalysis has been demonstrated in a study focusing on Pd(II) complexes with ONN pincer ligand. These complexes, including 2-Methoxy-5-(pyridin-4-yl)benzaldehyde derivatives, have shown excellent catalytic activity, particularly in the Suzuki-Miyaura reaction (Shukla et al., 2021).
2. Synthesis of Pyridine Analogs and Antiproliferative Activity
2-Methoxy-5-(pyridin-4-yl)benzaldehyde has been utilized in the synthesis of pyridine analogs. These compounds have been examined for their antiproliferative activity against various human cancer cell lines, revealing potential medicinal applications (Patel & Patel, 2012).
3. Development of Metal-Organic Frameworks
In the development of metal-organic frameworks (MOFs), this compound has been used in reactions with mixed organic ligands and metal salts under solvothermal conditions. These MOFs have shown excellent water and pH stability, and potential as luminescent probes for detecting nitroaromatics (Liu et al., 2018).
4. Synthesis and Optical Properties in Materials Science
In materials science, 2-Methoxy-5-(pyridin-4-yl)benzaldehyde has been involved in the synthesis of aluminum and zinc complexes. These complexes have exhibited enhanced thermal stability and improved processability, with applications in emitting blue-green light for potential use in optoelectronic devices (Barberis & Mikroyannidis, 2006).
Safety And Hazards
The safety information for 2-Methoxy-5-(pyridin-4-yl)benzaldehyde indicates that it may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
特性
IUPAC Name |
2-methoxy-5-pyridin-4-ylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-16-13-3-2-11(8-12(13)9-15)10-4-6-14-7-5-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTSXFWEFCBQQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=NC=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(pyridin-4-yl)benzaldehyde | |
CAS RN |
385802-40-4 | |
| Record name | 2-methoxy-5-(pyridin-4-yl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details












試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(E)-2-phenylethenyl]sulfonyl-N-[(1-piperidin-1-ylcyclohexyl)methyl]piperidine-4-carboxamide](/img/structure/B2706081.png)
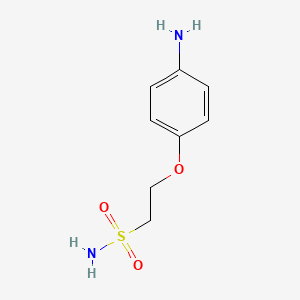
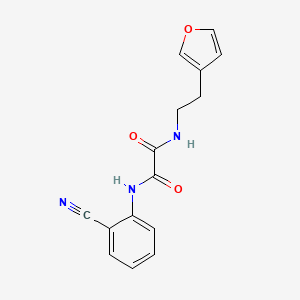
![2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2706084.png)
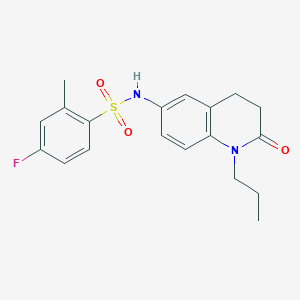
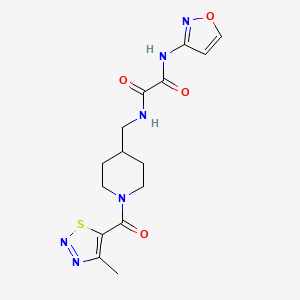
![(Z)-ethyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2706089.png)

![(3Z)-3-[2-oxo-2-(pyridin-4-yl)ethylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B2706091.png)
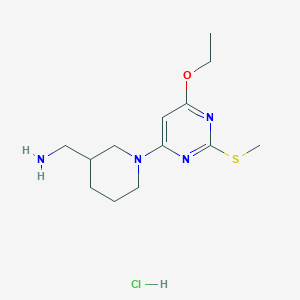
![N-[2-(2-Cyclopentylsulfanylpyrimidin-5-yl)ethyl]prop-2-enamide](/img/structure/B2706093.png)
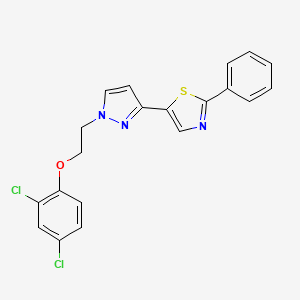
![Ethyl 4-chloro-5-methyl-2-[(phenylthio)methyl]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2706100.png)
